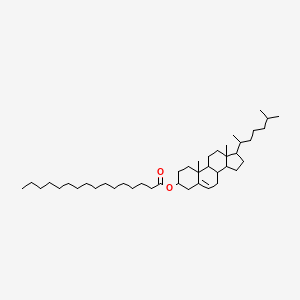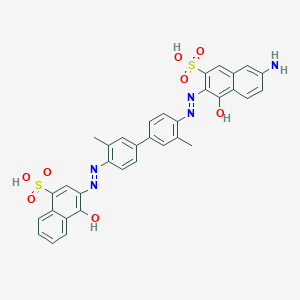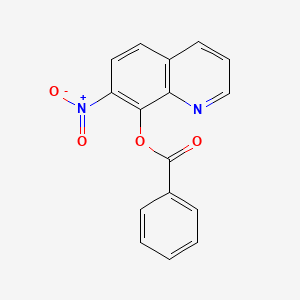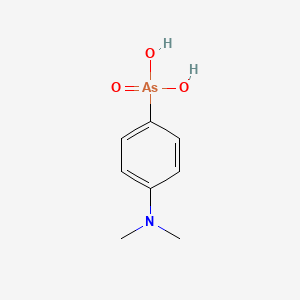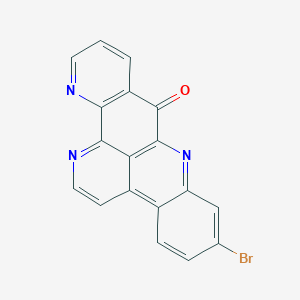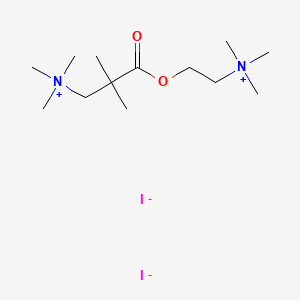
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trimethylammonium groups and a diiodide counterion, making it highly soluble in water and other polar solvents. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of 2-dimethylaminoethyl chloride with 2,2-dimethyl-3-bromopropionate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of high-purity reagents and controlled reaction environments is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The trimethylammonium groups facilitate binding to negatively charged sites, while the ester linkage allows for hydrolysis and subsequent release of active components. This dual functionality makes it a versatile compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Similar in structure but with a chloride counterion.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group instead of trimethylammonium.
3-(Methacryloylamino)propyl trimethylammonium chloride: Another quaternary ammonium compound with different substituents.
Uniqueness
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide is unique due to its dual trimethylammonium groups and diiodide counterion, which confer distinct solubility and reactivity properties. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
109042-63-9 |
|---|---|
Fórmula molecular |
C13H30I2N2O2 |
Peso molecular |
500.20 g/mol |
Nombre IUPAC |
[2,2-dimethyl-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-13(2,11-15(6,7)8)12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2 |
Clave InChI |
AQMJRRJYEWFFGT-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C[N+](C)(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





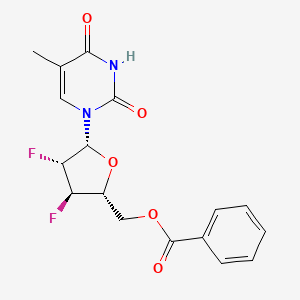
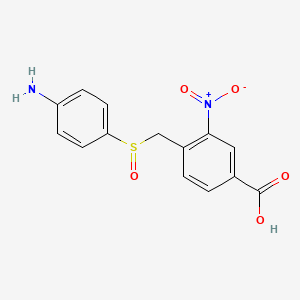
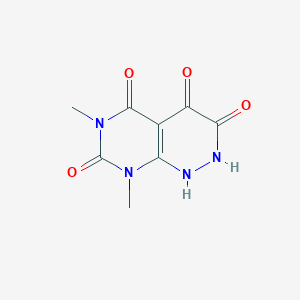
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
